(4-(1H-pyrrol-1-yl)phenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
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Overview
Description
(4-(1H-pyrrol-1-yl)phenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is an organic compound known for its intriguing chemical structure and diverse range of applications. This compound combines multiple functional groups, including pyrrole and pyrrolidine rings, as well as a trifluoromethylated pyridine moiety, making it a molecule of significant interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(1H-pyrrol-1-yl)phenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone can be achieved through a multi-step process:
Formation of the pyrrole ring: : This can be done through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization with ammonia or primary amines.
Introduction of the phenyl group: : Through a Suzuki coupling reaction between a pyrrole boronic acid and a bromobenzene derivative.
Formation of the pyrrolidine ring: : By reacting an appropriate ketone with an amine, followed by cyclization.
Introduction of the trifluoromethyl group: : Using a nucleophilic substitution reaction to incorporate the trifluoromethylated pyridine.
Industrial Production Methods: Industrial production of this compound involves optimizing the above synthetic routes to scale up and improve yields. Specific reaction conditions such as temperature, solvent, and catalysts are meticulously controlled to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes several types of chemical reactions:
Oxidation: : The pyrrole and pyrrolidine rings can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: : Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4).
Substitution: : Electrophilic aromatic substitution reactions are possible due to the presence of phenyl and pyridine rings.
Common Reagents and Conditions: Common reagents include:
Oxidizing agents: : m-CPBA, hydrogen peroxide
Reducing agents: : LiAlH4, sodium borohydride
Catalysts: : Palladium on carbon (Pd/C) for Suzuki coupling
Major Products Formed: Major products from these reactions include:
Various oxidation products from pyrrole and pyrrolidine rings
Reduced derivatives with altered functional groups
Scientific Research Applications
Chemistry: In chemistry, the compound serves as a building block for more complex molecules and is used in developing new synthetic methodologies.
Biology: In biology, its analogs are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound is investigated for its potential use in pharmaceuticals, particularly in designing drugs targeting specific enzymes or receptors.
Industry: In the industry, it finds applications in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. For instance:
Enzyme inhibition: : By binding to the active sites of enzymes, it can inhibit their activity.
Receptor modulation: : Interaction with cellular receptors can modulate signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds:
(4-(1H-pyrrol-1-yl)phenyl)methanone
(4-(trifluoromethyl)pyridin-2-yl)oxy)methanone
The combination of pyrrole and pyrrolidine rings with a trifluoromethylated pyridine group makes this compound unique in terms of its structural complexity and potential functional diversity.
These similar compounds typically lack the combined functionalities that impart distinct chemical and biological properties to (4-(1H-pyrrol-1-yl)phenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone, making it a notable compound for further exploration and application.
Properties
IUPAC Name |
(4-pyrrol-1-ylphenyl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O2/c22-21(23,24)16-7-9-25-19(13-16)29-18-8-12-27(14-18)20(28)15-3-5-17(6-4-15)26-10-1-2-11-26/h1-7,9-11,13,18H,8,12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWBFZYMNYTSDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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